molecular formula C13H14BrN3O B2554684 3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide CAS No. 2128371-87-7

3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide

Cat. No.: B2554684
CAS No.: 2128371-87-7
M. Wt: 308.179
InChI Key: ZTCYVNBYSPPBFQ-UHFFFAOYSA-N
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Description

3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide is a synthetic organic compound with a complex structure It features a bromine atom, a cyanocyclohexyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide typically involves multiple steps. One common route starts with the bromination of a pyridine derivative, followed by the introduction of the cyanocyclohexyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group via an amidation reaction. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to promote the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide is unique due to its combination of a bromine atom, a cyanocyclohexyl group, and a pyridine carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

3-bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c14-11-8-16-7-4-10(11)12(18)17-13(9-15)5-2-1-3-6-13/h4,7-8H,1-3,5-6H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCYVNBYSPPBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=C(C=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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